3-O-Methyl-DL-DOPA

Description

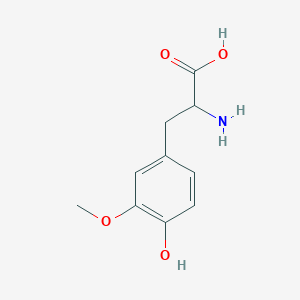

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDUUKDQEHURQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864098 | |

| Record name | 3-Methoxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methoxytyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7636-26-2 | |

| Record name | 3-Methoxy-dl-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7636-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxytyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007636262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7636-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-METHYLDOPA, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO86T1OB2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxytyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Metabolic Pathway of 3-O-Methyl-DL-DOPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-O-Methyl-DL-DOPA (3-OMD), a major metabolite of the Parkinson's disease drug, Levodopa (L-DOPA). The document details the metabolic pathway of 3-OMD, from its formation from L-DOPA by catechol-O-methyltransferase (COMT) to its subsequent downstream metabolism. It also presents a validated chemical synthesis route for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for synthesis and analysis, quantitative data, and visual representations of the key pathways to facilitate a deeper understanding of 3-OMD's role in neuropharmacology.

Introduction

This compound (3-OMD) is a significant metabolite of L-DOPA, the primary medication used in the management of Parkinson's disease.[1] The formation of 3-OMD is a critical aspect of L-DOPA's pharmacokinetic profile, as it can compete with L-DOPA for transport across the blood-brain barrier, potentially impacting the therapeutic efficacy of the drug.[2] This guide provides a detailed exploration of the synthesis and metabolic fate of 3-OMD, offering valuable insights for researchers in neuropharmacology and drug development.

Synthesis of this compound

While 3-OMD is primarily known as a metabolite, its synthesis is crucial for research purposes, including its use as an analytical standard and for pharmacological studies. A common synthetic route involves the selective O-methylation of a protected L-DOPA derivative.

Chemical Synthesis Protocol

A potential synthesis of this compound can be adapted from methods used for similar compounds, starting from commercially available precursors. One plausible route begins with the bromination of 4-hydroxybenzaldehyde (B117250), followed by a copper-mediated methoxylation to yield vanillin (B372448).[3] Vanillin can then be converted to this compound through a multi-step process.

Experimental Protocol: Synthesis of this compound from Vanillin

Step 1: Synthesis of 3-Bromo-4-hydroxybenzaldehyde (B1265673) from 4-Hydroxybenzaldehyde [3]

-

Dissolve 4-hydroxybenzaldehyde in a suitable solvent such as methanol (B129727).

-

Add bromine (Br₂) dropwise to the solution at room temperature while stirring. The reaction is typically rapid.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carried directly to the next step due to the potential for disproportionation of the product.

Step 2: Synthesis of Vanillin from 3-Bromo-4-hydroxybenzaldehyde [3]

-

To the crude 3-bromo-4-hydroxybenzaldehyde solution, add sodium methoxide (B1231860) (NaOMe) and a copper (I) bromide (CuBr) catalyst.

-

Reflux the mixture. The copper catalyst facilitates the nucleophilic substitution of the bromine atom with a methoxy (B1213986) group.

-

After the reaction is complete (monitored by TLC), cool the mixture and perform an aqueous workup.

-

Extract the product with an organic solvent like ethyl acetate.

-

Purify the crude vanillin by column chromatography on silica (B1680970) gel.

Step 3: Multi-step Conversion of Vanillin to this compound

-

Introduction of the alanine (B10760859) side chain: This can be achieved through various methods, such as the Strecker synthesis or by using a protected glycine (B1666218) equivalent.

-

Reduction and deprotection steps: Subsequent reduction and deprotection steps would be necessary to yield the final this compound product.

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Yield of Vanillin from 4-hydroxybenzaldehyde | ~74% | [3] |

| Purity of synthesized Vanillin (melting point) | 82 - 85 °C | [3] |

Metabolic Pathway of this compound

The metabolic pathway of 3-OMD is initiated by the O-methylation of L-DOPA and proceeds through a series of enzymatic reactions.

Formation of this compound from L-DOPA

The primary route of 3-OMD formation is the methylation of L-DOPA, catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[1] This reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[1]

Experimental Protocol: Measurement of COMT Activity

This protocol is adapted from Schendzielorz et al. (2013) and involves measuring the formation of vanillic acid from 3,4-dihydroxybenzoic acid.[4]

-

Tissue Homogenization: Homogenize tissue samples in a buffer (e.g., 10 mM Na₂HPO₄, pH 7.4, containing 0.5 mM dithiothreitol) and centrifuge to obtain the supernatant containing the enzyme.

-

Incubation: Incubate the enzyme homogenate at 37°C in a phosphate (B84403) buffer (100 mM, pH 7.4) containing 5 mM MgCl₂, 200 µM S-adenosyl-L-methionine, and 500 µM 3,4-dihydroxybenzoic acid (substrate).

-

Analysis: Analyze the formation of the reaction products, vanillic acid and isovanillic acid, using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Quantification: Determine protein concentration in the samples using a standard method (e.g., bicinchoninic acid assay) to express COMT activity as picomoles of product formed per minute per milligram of protein.

Quantitative Data: COMT Kinetics

| Substrate | Enzyme Source | Km | Vmax | Reference |

| Dopamine | Membrane-bound COMT | Lower than S-COMT | Lower than S-COMT | [4] |

| Dopamine | Soluble COMT | Higher than MB-COMT | Higher than MB-COMT | [4] |

Downstream Metabolism of this compound

This compound is further metabolized through transamination and reduction reactions.[1]

-

Transamination: 3-OMD undergoes transamination, a reaction catalyzed by tyrosine aminotransferase, to form vanilpyruvate.[1][5]

-

Reduction: Vanilpyruvate is then reduced to vanillactate. This final step is predominantly carried out by aromatic α-keto acid reductase and to a lesser extent by lactate (B86563) dehydrogenase.[1]

Analytical Methodology for this compound Quantification

Accurate quantification of 3-OMD in biological matrices is essential for pharmacokinetic studies and for understanding its role in the response to L-DOPA therapy. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Experimental Protocol: Quantification of 3-OMD in Human Plasma by HPLC-MS/MS

This protocol is based on the method described by Martins et al. (2014).[6]

-

Sample Preparation:

-

To 200 µL of human plasma, add 50 µL of an internal standard solution (e.g., 4000 ng/mL of carbidopa (B1219) in methanol/water).

-

Precipitate proteins by adding 240 µL of 0.4 M perchloric acid.

-

Vortex the mixture for 1 minute and centrifuge at 20,093 g for 15 minutes at -5 °C.

-

Transfer the supernatant to an autosampler vial containing 300 µL of water with 0.05% formic acid and vortex.

-

-

HPLC Conditions:

-

Column: Atlantis T3 C18 (5 µm; 150 x 4.6 mm i.d.).

-

Mobile Phase: A mixture of water and methanol (85:15, v/v) containing 0.05% formic acid.

-

Injection Volume: 20 µL.

-

-

MS/MS Detection:

-

Mode: Positive multiple reaction monitoring (MRM).

-

Transitions:

-

3-O-methyldopa: m/z 212.0 → m/z 166.0.

-

Carbidopa (Internal Standard): m/z 227.10 → m/z 181.0.

-

-

Quantitative Data: Analytical Method Validation

| Parameter | Value | Reference |

| Linearity Range | 50–4000 ng/mL | [6] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [6] |

Conclusion

This technical guide has provided a detailed overview of the synthesis and metabolic pathway of this compound. The presented information, including synthesis strategies, metabolic routes, experimental protocols, and quantitative data, serves as a valuable resource for researchers and professionals in the fields of neuroscience and drug development. A thorough understanding of 3-OMD's biochemistry and pharmacology is essential for optimizing L-DOPA therapy and for the development of novel therapeutic strategies for Parkinson's disease. Further research is warranted to fully elucidate the biological activities of 3-OMD and its downstream metabolites.

References

- 1. benchchem.com [benchchem.com]

- 2. CN105693541A - Synthetic method of methyldopa - Google Patents [patents.google.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Methyldopa synthesis - chemicalbook [chemicalbook.com]

- 5. Metabolic pathway of L-3-methoxy,4-hydroxyphenylalanine (3-O-methylDOPA)-participation of tyrosine aminotransferase and lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Double-Edged Sword: 3-O-Methyl-DL-DOPA's Intricate Role in Dopamine Metabolism and Levodopa Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyl-DL-DOPA (3-OMD), a major metabolite of the cornerstone Parkinson's disease treatment Levodopa (B1675098) (L-DOPA), has long been a subject of intense scientific scrutiny. Once considered an inert byproduct, a growing body of evidence now points to its significant and multifaceted role in modulating dopamine (B1211576) metabolism and influencing the efficacy and side effects of L-DOPA therapy. This technical guide provides a comprehensive overview of the core aspects of 3-OMD's function, with a focus on its biochemical pathways, transport kinetics, and enzymatic interactions. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the critical information needed to navigate the complexities of 3-OMD in the context of neurodegenerative disease therapeutics.

Introduction

Levodopa (L-DOPA) remains the most effective symptomatic treatment for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. L-DOPA's therapeutic action relies on its ability to cross the blood-brain barrier (BBB) and subsequently be converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). However, the metabolic fate of L-DOPA is complex, with a significant portion being peripherally metabolized before it can reach the central nervous system. One of the key enzymes in this peripheral breakdown is catechol-O-methyltransferase (COMT), which converts L-DOPA to this compound (3-OMD).[1][2]

3-OMD is not a precursor to dopamine and was initially thought to be pharmacologically inactive.[3] However, its exceptionally long plasma half-life of approximately 15 hours, compared to about one hour for L-DOPA, leads to its substantial accumulation in the plasma and brain of patients on chronic L-DOPA therapy.[4] This accumulation has been linked to a range of clinical phenomena, including the "wearing-off" effect and the development of dyskinesias, prompting a re-evaluation of its role in dopamine metabolism and L-DOPA's therapeutic window.[1][5] This guide will delve into the critical molecular interactions of 3-OMD, providing a detailed, evidence-based resource for the scientific community.

Biochemical and Pharmacokinetic Profile of this compound

The formation and clearance of 3-OMD are pivotal to understanding its impact on L-DOPA therapy. This section outlines the key quantitative parameters that govern its behavior in biological systems.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | [4] |

| Chemical Formula | C₁₀H₁₃NO₄ | [4] |

| Molar Mass | 211.217 g·mol⁻¹ | [4] |

Pharmacokinetic Parameters

| Parameter | This compound | Levodopa | Reference |

| Plasma Half-life (t₁/₂) | ~15 hours | ~1 hour | [4] |

Transport Kinetics

The transport of both L-DOPA and 3-OMD across the blood-brain barrier is primarily mediated by the Large Neutral Amino Acid Transporter 1 (LAT1). Their competition for this transporter is a critical determinant of L-DOPA's central bioavailability. The following table summarizes key kinetic parameters, with data from rat renal tubules serving as an informative proxy for LAT1-mediated transport.

| Analyte | Transporter/System | Kₘ (μM) | Vₘₐₓ (nmol/mg protein/h) | Kᵢ (μM) | Reference |

| L-DOPA | Rat Renal Tubules | 216 | 11.1 | - | [6] |

| 3-O-MD | Rat Renal Tubules | 231 | 8.1 | - | [6] |

| 3-O-MD (as inhibitor of L-DOPA uptake) | Rat Renal Tubules | - | - | 181 | [6] |

| L-DOPA | HEK293 cells expressing LAT1 | 200 | 13925 pmol/million cells/min | - | [3] |

Plasma and Cerebrospinal Fluid Concentrations

The accumulation of 3-OMD is evident in the elevated concentrations observed in patients undergoing L-DOPA therapy. The co-administration of COMT inhibitors, such as entacapone, significantly alters the plasma concentrations of both L-DOPA and 3-OMD.

| Condition | Analyte | Plasma Concentration | Cerebrospinal Fluid (CSF) Concentration | Reference |

| Parkinson's Patients on chronic L-DOPA therapy | 3-O-MD | Significantly elevated | Elevated | [4][7] |

| Parkinson's Patients with "wearing-off" phenomenon | 3-O-MD | - | Significantly increased compared to non-fluctuating patients | [1] |

| Healthy Subjects after L-DOPA/Carbidopa (B1219) + Entacapone | 3-O-MD | Decreased by ~60% | - | [8] |

| Healthy Subjects after L-DOPA/Carbidopa + CGP 28014 A (COMT inhibitor) | 3-O-MD | Decreased by 67% | - | [9] |

| Advanced Parkinson's Patients on 16-hour jejunal L-DOPA-Carbidopa infusion | L-DOPA | Cₐᵥ G: 2.9 (0.84) μg/mL | - | [10] |

| Advanced Parkinson's Patients on 16-hour jejunal L-DOPA-Carbidopa infusion | 3-O-MD | Cₐᵥ G: 17.1 (4.99) μg/mL | - | [10] |

Signaling Pathways and Molecular Interactions

The intricate interplay between L-DOPA, 3-OMD, and key enzymes and transporters can be visualized to better understand the dynamics of dopamine metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 3-OMD and dopamine metabolism.

Quantification of L-DOPA and this compound in Plasma by HPLC-ECD

This protocol is adapted from methodologies described for the simultaneous measurement of L-DOPA and its metabolites.[11][12][13]

Objective: To determine the concentrations of L-DOPA and 3-OMD in plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD).

-

Reversed-phase C18 column.

-

Mobile phase: 0.1 M NaH₂PO₄ - methanol (B129727) (84:16, v/v), containing 2.6 mmol/L sodium octyl sulfonate, 0.1 mmol/L Na₂EDTA, and 0.25 mmol/L triethylamine, with pH adjusted to 3.35 with orthophosphoric acid.[14]

-

Perchloric acid.

-

Internal standard (e.g., isoproterenol).

-

Plasma samples collected in EDTA tubes.

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add a known amount of internal standard.

-

Precipitate proteins by adding an equal volume of ice-cold perchloric acid.

-

Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC-ECD Analysis:

-

Data Analysis:

-

Identify and quantify the peaks corresponding to L-DOPA and 3-OMD based on their retention times and comparison to a standard curve.

-

Normalize the peak areas to the internal standard to account for variations in extraction efficiency and injection volume.

-

Calculate the concentrations of L-DOPA and 3-OMD in the original plasma samples.

-

References

- 1. The significance of 3-O-methyldopa concentrations in the cerebrospinal fluid in the pathogenesis of wearing-off phenomenon in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neurologylive.com [neurologylive.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 5. Quantitative microdialysis of dopamine in the striatum: effect of circadian variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell inward transport of L-DOPA and 3-O-methyl-L-DOPA in rat renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of peripheral catechol-O-methyltransferase inhibition on the pharmacokinetics and pharmacodynamics of levodopa in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of the new selective COMT inhibitor CGP 28014 A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modified high-performance liquid chromatography with electrochemical detection method for plasma measurement of levodopa, 3-O-methyldopa, dopamine, carbidopa and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of L-dopa and 3-O-methyldopa in human platelets and plasma using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of L-dopa and 3-O-methyldopa in human plasma by extraction using C18 cartridges followed by HPLC analysis with electrochemical detection [chromaappdb.mn-net.com]

The Dual Role of 3-O-Methyl-DL-DOPA in the Brain: A Technical Guide for Researchers

An In-depth Examination of a Key L-DOPA Metabolite and its Implications for Parkinson's Disease Therapy and Drug Development

Abstract

3-O-Methyl-DL-DOPA (3-OMD) is a major and long-lived metabolite of L-DOPA, the cornerstone therapy for Parkinson's disease. For decades, 3-OMD was considered an inert byproduct of L-DOPA metabolism. However, a growing body of evidence has illuminated its active and largely antagonistic role in the brain, significantly impacting the efficacy and side-effect profile of L-DOPA treatment. This technical guide provides a comprehensive overview of the function of 3-OMD in the central nervous system, intended for researchers, scientists, and professionals in drug development. We delve into its biochemical formation, its intricate relationship with the transport of L-DOPA across the blood-brain barrier, and its direct effects on dopaminergic neurotransmission and neuronal health. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to facilitate a deeper understanding of this critical molecule.

Introduction

L-3,4-dihydroxyphenylalanine (L-DOPA) remains the most effective treatment for the motor symptoms of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. L-DOPA acts as a metabolic precursor to dopamine (B1211576), replenishing the depleted stores of this crucial neurotransmitter in the brain. However, the therapeutic window of L-DOPA often narrows over time, leading to the emergence of debilitating motor fluctuations and dyskinesias. The accumulation of L-DOPA metabolites, particularly this compound (3-OMD), has been increasingly implicated in these long-term complications.

3-OMD is formed from the methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT).[1] Unlike L-DOPA, which has a short plasma half-life of approximately one hour, 3-OMD has a significantly longer half-life of about 15 hours.[2] This disparity in clearance leads to the progressive accumulation of 3-OMD in the plasma and cerebrospinal fluid of patients on chronic L-DOPA therapy.[2] This guide will explore the multifaceted functions of 3-OMD in the brain, moving beyond its historical perception as an inactive metabolite to its current understanding as a key modulator of L-DOPA therapy and a potential contributor to its long-term adverse effects.

Biochemical Formation and Pharmacokinetics

The metabolic fate of exogenously administered L-DOPA is a critical determinant of its therapeutic efficacy. A significant portion of L-DOPA is metabolized in the periphery before it can cross the blood-brain barrier (BBB). One of the primary metabolic pathways is O-methylation by COMT, which converts L-DOPA to 3-OMD.[1] This process is particularly relevant when L-DOPA is co-administered with an aromatic L-amino acid decarboxylase (AADC) inhibitor, such as carbidopa (B1219) or benserazide. While AADC inhibitors prevent the peripheral conversion of L-DOPA to dopamine, they inadvertently shunt L-DOPA towards metabolism by COMT, thereby increasing the production of 3-OMD.[1]

The accumulation of 3-OMD is a significant pharmacokinetic feature of long-term L-DOPA therapy. Its prolonged half-life ensures that it is present in the body at sustained and often high concentrations, in contrast to the fluctuating levels of L-DOPA. This sustained presence has profound implications for the transport and efficacy of L-DOPA, as will be discussed in the following sections.

Table 1: Comparative Pharmacokinetic Parameters of L-DOPA and this compound (3-OMD)

| Parameter | L-DOPA | This compound (3-OMD) | Reference(s) |

| Plasma Half-life | ~1 hour | ~15 hours | |

| Metabolic Enzyme | Aromatic L-amino acid decarboxylase (AADC), Catechol-O-methyltransferase (COMT) | Primarily renal excretion | |

| Accumulation with Chronic Therapy | Fluctuating levels | Significant accumulation |

Competition for Transport across the Blood-Brain Barrier

The entry of L-DOPA into the brain is a critical step for its conversion to dopamine in the striatum. This transport is not a simple diffusion process but is mediated by the large neutral amino acid (LNAA) transporter, also known as LAT1. Crucially, 3-OMD is also a substrate for this transporter and competes with L-DOPA for uptake into the brain. Given the high and sustained plasma concentrations of 3-OMD in patients on chronic L-DOPA therapy, this competition can significantly reduce the amount of L-DOPA that reaches the central nervous system, thereby diminishing its therapeutic effect.

This competitive inhibition at the BBB is a cornerstone of the detrimental effects of 3-OMD on L-DOPA therapy. It provides a compelling explanation for the "wearing-off" phenomenon and the need for increasing L-DOPA doses over time. The development of COMT inhibitors, such as entacapone (B1671355) and tolcapone, was a direct consequence of this understanding. By reducing the peripheral formation of 3-OMD, these agents increase the bioavailability of L-DOPA to the brain.

Table 2: Quantitative Data on the Interaction of 3-OMD with L-DOPA Transport and Dopaminergic Systems

| Parameter | Value | Experimental System | Reference(s) |

| Km for L-DOPA uptake | 60-72 µM | Immortalized rat capillary cerebral endothelial cells | |

| Km for 3-OMD uptake | 40-44 µM | Immortalized rat capillary cerebral endothelial cells | |

| Ki of 3-OMD for L-DOPA transport | 93-143 µM | Immortalized rat capillary cerebral endothelial cells | |

| IC50 of 3-OMD for L-DOPA transport | 482-642 µM | Immortalized rat capillary cerebral endothelial cells | |

| Reduction in dopamine turnover rate (DOPAC/DA) in rat striatum | 40.0% | In vivo (rat) following intracerebroventricular injection of 1 µmol 3-OMD | |

| Reduction in locomotor activity (total distance) in rats | 74% | In vivo (rat) following intracerebroventricular injection of 1 µmol 3-OMD |

Direct Neuromodulatory and Neurotoxic Effects of 3-OMD

Beyond its effects on L-DOPA transport, emerging evidence suggests that 3-OMD may exert direct effects on the brain, contributing to both the motor and non-motor side effects of L-DOPA therapy.

Impact on Dopaminergic Neurotransmission

Studies in animal models have demonstrated that direct administration of 3-OMD into the brain can lead to significant alterations in dopaminergic function. Intracerebroventricular injection of 3-OMD in rats has been shown to impair locomotor activity, a behavior heavily dependent on striatal dopamine. This behavioral deficit is accompanied by a significant decrease in the dopamine turnover rate in the striatum, as evidenced by a reduction in the ratio of the dopamine metabolite DOPAC to dopamine itself. Furthermore, 3-OMD has been found to inhibit the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. Inhibition of DAT would be expected to increase synaptic dopamine levels, yet the overall effect of 3-OMD appears to be a dampening of dopaminergic activity. This suggests a more complex mechanism of action, potentially involving alterations in dopamine synthesis, storage, or release. In vitro studies using rat striatal slices have shown that 3-OMD can reduce the L-DOPA-facilitated release of dopamine.

Potential for Neurotoxicity

In addition to its neuromodulatory effects, there is concerning evidence suggesting that 3-OMD may possess neurotoxic properties. Studies using the catecholaminergic cell line PC12 have shown that 3-OMD can induce cytotoxicity through the generation of oxidative stress and a decrease in mitochondrial membrane potential. This is particularly troubling in the context of Parkinson's disease, where oxidative stress and mitochondrial dysfunction are already implicated in the underlying pathology. Furthermore, 3-OMD has been shown to potentiate the toxicity of L-DOPA itself in these cell culture models, an effect that can be mitigated by the antioxidant vitamin E. These findings raise the possibility that the accumulation of 3-OMD during long-term L-DOPA therapy may not only reduce the efficacy of the treatment but could also contribute to the progression of the underlying neurodegenerative process.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of 3-OMD within the brain, the following diagrams have been generated using the DOT language.

Figure 1: Metabolic pathway of L-DOPA and transport of L-DOPA and 3-OMD across the blood-brain barrier.

Figure 2: A typical experimental workflow for in vivo studies of 3-OMD in rats.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the critical evaluation of the existing literature and for the design of future studies. The following are detailed protocols for key experiments cited in the study of 3-OMD.

Intracerebroventricular (ICV) Cannulation and Injection in Rats

Objective: To directly administer 3-OMD into the cerebral ventricles of rats, bypassing the blood-brain barrier, to study its central effects.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Guide cannula and dummy cannula (26-gauge)

-

Dental cement

-

Injection pump and Hamilton syringe

-

This compound solution in sterile artificial cerebrospinal fluid (aCSF)

-

Surgical tools (scalpel, forceps, etc.)

Procedure:

-

Anesthetize the rat and mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull at the desired coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral to the skull surface).

-

Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week.

-

For injection, gently restrain the conscious rat, remove the dummy cannula, and insert the injection cannula connected to the Hamilton syringe via tubing.

-

Infuse the 3-OMD solution (e.g., 1 µmol in a volume of 5-10 µL) over a period of 5-10 minutes.

-

Leave the injection cannula in place for an additional minute to allow for diffusion before replacing the dummy cannula.

-

Proceed with behavioral or biochemical assessments at specified time points post-injection.

Assessment of Locomotor Activity in Rats

Objective: To quantify the spontaneous motor activity of rats following the administration of 3-OMD.

Materials:

-

Open-field arena (e.g., 40 x 40 x 40 cm) equipped with an automated activity monitoring system (e.g., video tracking or infrared beams).

-

Computer with data acquisition and analysis software.

Procedure:

-

Habituate the rats to the testing room for at least 30 minutes before the experiment.

-

Gently place the rat in the center of the open-field arena.

-

Allow the rat to explore the arena for a predetermined period (e.g., 30-60 minutes).

-

The automated system will record various parameters of locomotor activity, including:

-

Total distance traveled: The cumulative distance the animal moves.

-

Movement time: The total duration the animal is in motion.

-

Number of movements: The frequency of ambulatory episodes.

-

Rearing frequency: The number of times the animal stands on its hind legs.

-

-

Clean the arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

-

Analyze the data to compare locomotor activity between 3-OMD-treated and control groups.

Measurement of Dopamine and its Metabolites by HPLC-ECD

Objective: To quantify the levels of dopamine, DOPAC, and HVA in the rat striatum.

Materials:

-

Dissected striatal tissue

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

High-performance liquid chromatography (HPLC) system with an electrochemical detector (ECD).

-

Reverse-phase C18 column

-

Mobile phase (e.g., a mixture of sodium acetate, citric acid, EDTA, octanesulfonic acid, and methanol, adjusted to a specific pH).

-

Standards for dopamine, DOPAC, and HVA.

Procedure:

-

Homogenize the striatal tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g for 15 minutes at 4°C).

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the filtered supernatant into the HPLC system.

-

The compounds are separated on the C18 column based on their physicochemical properties.

-

As the compounds elute from the column, they are detected by the electrochemical detector, which measures the current generated by their oxidation.

-

Identify and quantify the peaks corresponding to dopamine, DOPAC, and HVA by comparing their retention times and peak areas to those of the known standards.

-

Express the results as ng/mg of tissue protein or pmol/mg of tissue.

PC12 Cell Culture and Cytotoxicity Assay

Objective: To assess the potential cytotoxic effects of 3-OMD on a neuronal-like cell line.

Materials:

-

PC12 cell line

-

Cell culture medium (e.g., RPMI-1640 supplemented with horse serum, fetal bovine serum, and penicillin/streptomycin).

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Culture PC12 cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 3-OMD for a specified duration (e.g., 24-48 hours). Include untreated control wells.

-

Following treatment, add MTT solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Conclusion and Future Directions

The function of this compound in the brain is far from benign. Its accumulation during chronic L-DOPA therapy presents a significant challenge to the effective management of Parkinson's disease. The primary mechanism of its interference is the competition with L-DOPA for transport across the blood-brain barrier, which directly reduces the bioavailability of the therapeutic agent to the central nervous system. Moreover, the emerging evidence of its direct neuromodulatory and potentially neurotoxic effects warrants serious consideration. These findings underscore the importance of strategies aimed at reducing the formation and accumulation of 3-OMD, such as the use of COMT inhibitors.

For researchers and drug development professionals, a deeper understanding of the multifaceted roles of 3-OMD is essential. Future research should focus on several key areas:

-

Elucidating the precise molecular mechanisms by which 3-OMD exerts its direct effects on dopaminergic neurons, including its impact on dopamine synthesis, storage, release, and receptor signaling.

-

Further investigating the neurotoxic potential of 3-OMD in more advanced in vivo models and exploring the long-term consequences of its accumulation on neuronal survival and disease progression.

-

Developing novel therapeutic strategies that go beyond peripheral COMT inhibition to more effectively manage 3-OMD levels or to counteract its detrimental effects in the brain. This could include the development of centrally acting COMT inhibitors with favorable safety profiles or agents that specifically block the neurotoxic actions of 3-OMD.

By continuing to unravel the complex biology of this compound, the scientific community can pave the way for more effective and sustainable therapeutic approaches for individuals living with Parkinson's disease.

References

3-O-Methyl-DL-DOPA: An In-depth Technical Guide on the Endogenous Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyl-DL-DOPA (3-OMD) is a primary and long-lived metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA), the cornerstone therapy for Parkinson's disease (PD). Formed via the action of catechol-O-methyltransferase (COMT), 3-OMD was once considered an inert byproduct. However, a growing body of evidence now points to its active role in modulating the efficacy and side effects of L-DOPA treatment. This technical guide provides a comprehensive overview of 3-OMD as an endogenous metabolite, detailing its biochemical synthesis, physiological concentrations, and analytical determination. Furthermore, it delves into the intricate mechanisms by which 3-OMD may exert its effects, including its competition with L-DOPA for transport across the blood-brain barrier and its potential contributions to neurotoxicity. This document is intended to be a valuable resource for researchers and professionals in the fields of neuroscience and drug development, offering detailed experimental protocols and visual representations of key pathways to facilitate further investigation into this significant metabolite.

Introduction

This compound (3-OMD) is an endogenous metabolite that has garnered significant attention in the context of neurodegenerative diseases, particularly Parkinson's disease. While present at low levels under normal physiological conditions, its concentration rises substantially in patients undergoing L-DOPA therapy. This accumulation has been linked to both the waning efficacy of L-DOPA and the emergence of motor complications, making a thorough understanding of 3-OMD's biochemistry and physiological impact crucial for the development of improved therapeutic strategies.

Biochemical Profile and Metabolism

3-OMD is synthesized from L-DOPA through a methylation reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT), with S-adenosyl methionine (SAM) serving as the methyl donor.[1] This metabolic conversion is a major pathway for L-DOPA clearance, especially when the primary metabolic route via aromatic L-amino acid decarboxylase (AADC) is inhibited, as is common in L-DOPA co-therapies for Parkinson's disease.[1] The resulting 3-OMD has a notably longer half-life of approximately 15 hours compared to L-DOPA's one-hour half-life, leading to its accumulation in plasma and the brain.[1]

Further metabolism of 3-OMD can occur, though it is a slower process. It can be transaminated to vanilpyruvate by tyrosine aminotransferase, which is then reduced to venillactate.[1]

Quantitative Data on 3-O-MD Concentrations

The concentration of 3-OMD in biological fluids is a critical parameter in both clinical diagnostics and research. Below are tables summarizing typical concentrations found in various populations.

Table 1: 3-O-Methyldopa Concentrations in Dried Blood Spots (DBS)

| Population | Mean Concentration (μmol/L) | Concentration Range (μmol/L) | Reference |

| Healthy Newborns | 1.16 | 0.31 - 4.6 | [2] |

| AADC Deficient Patients | 9.88 | 1.82 - 36.93 | [2] |

Table 2: 3-O-Methyldopa Concentrations in Plasma

| Population | Condition | Mean Concentration (nmol/L) | Notes | Reference |

| Healthy Adults | - | 99.1 (pooled sample) | - | [3] |

| Parkinson's Disease Patients | On L-DOPA therapy | Significantly higher than controls | Levels correlate with L-DOPA dosage | [4][5] |

| Parkinson's Disease Patients | With motor complications | Significantly higher than those without | - | [6] |

Table 3: 3-O-Methyldopa Concentrations in Cerebrospinal Fluid (CSF)

| Population | Condition | Mean Concentration (nmol/L) | Notes | Reference |

| Healthy Adults | - | 15.3 (pooled sample) | - | [3] |

| Parkinson's Disease Patients | Untreated | Significant decrease compared to controls | [7] | |

| Parkinson's Disease Patients | On L-DOPA therapy | Significantly elevated | - | [1] |

| Parkinson's Disease Patients | With "wearing-off" phenomenon | Significantly higher than those without | 15 hours post L-DOPA/carbidopa | [8] |

Experimental Protocols for 3-O-MD Analysis

Accurate quantification of 3-OMD is essential for research and clinical monitoring. The following are detailed methodologies for its analysis in plasma and cerebrospinal fluid.

HPLC with Electrochemical Detection (HPLC-ECD) for Plasma 3-O-MD

This method offers a sensitive and reliable means of quantifying 3-OMD in plasma samples.

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., isoproterenol).

-

Precipitate proteins by adding 200 µL of 0.8 M perchloric acid.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter.

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of 0.1 M NaH₂PO₄, 0.1 mM EDTA, 2.6 mM sodium octyl sulfonate, and 16% methanol, adjusted to pH 3.35 with phosphoric acid.[10]

-

Flow Rate: 1.5 mL/min.[10]

-

Temperature: Ambient.

Electrochemical Detection:

-

Detector: Glassy carbon electrode.[10]

-

Potential: +0.75 V versus an Ag/AgCl reference electrode.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for CSF 3-O-MD

LC-MS/MS provides high specificity and sensitivity for the analysis of 3-OMD in complex matrices like CSF.

Sample Preparation:

-

To 200 µL of CSF, add an internal standard (e.g., deuterated 3-OMD).

-

Add 600 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture and then centrifuge.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Chromatographic Conditions:

-

Column: C18 column suitable for polar compounds (e.g., Atlantis T3, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-OMD: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values will depend on the instrument and internal standard used)

-

Signaling Pathways and Molecular Interactions

The biological effects of 3-OMD are primarily attributed to its interaction with key transport systems and its influence on cellular processes.

Competition for Blood-Brain Barrier Transport

One of the most well-documented effects of 3-OMD is its competition with L-DOPA for transport across the blood-brain barrier (BBB). Both molecules are substrates for the large neutral amino acid transporter 1 (LAT1).[2] An accumulation of 3-OMD in the plasma can saturate this transporter, thereby reducing the influx of L-DOPA into the brain and diminishing its therapeutic efficacy.

References

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. Interaction between L-DOPA and 3-O-methyl-L-DOPA for transport in immortalised rat capillary cerebral endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new method for the determination of L-dopa and 3-O-methyldopa in plasma and cerebrospinal fluid using gas chromatography and electron capture negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-O-methyldopa and the response to levodopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-O-methyldopa and motor fluctuations in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concentrations of tyrosine, L-dihydroxyphenylalanine, dopamine, and 3-O-methyldopa in the cerebrospinal fluid of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The significance of 3-O-methyldopa concentrations in the cerebrospinal fluid in the pathogenesis of wearing-off phenomenon in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of levodopa and 3-O-methyldopa in human plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of L-dopa and 3-O-methyldopa in human plasma by extraction using C18 cartridges followed by HPLC analysis with electrochemical detection [chromaappdb.mn-net.com]

The Formation of 3-O-Methyldopa by Catechol-O-Methyltransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the enzymatic formation of 3-O-methyldopa (3-OMD) from L-3,4-dihydroxyphenylalanine (L-DOPA) by Catechol-O-methyltransferase (COMT). As the primary metabolic pathway for L-DOPA outside of the dopaminergic system, particularly when aromatic amino acid decarboxylase (AADC) is inhibited, the activity of COMT is of critical importance in the management of Parkinson's disease. This document details the biochemical mechanism of COMT, presents key quantitative kinetic data for its isoforms, outlines detailed experimental protocols for the assessment of its activity and the quantification of its metabolites, and illustrates the core pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and the development of therapeutics for Parkinson's disease.

Introduction: The Role of COMT in L-DOPA Metabolism

Catechol-O-methyltransferase (COMT) is a ubiquitous enzyme that plays a crucial role in the metabolism of catechol compounds, including endogenous catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and various xenobiotics.[1] In the context of Parkinson's disease therapy, COMT is of paramount importance as it governs the primary peripheral degradation pathway of L-DOPA, the metabolic precursor to dopamine (B1211576) and the cornerstone of treatment.[2]

The enzyme transfers a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate, producing S-adenosylhomocysteine (SAH) and the O-methylated metabolite.[3] When L-DOPA is administered, especially in combination with an AADC inhibitor like carbidopa (B1219) or benserazide, its conversion to dopamine in the periphery is blocked. This shunts L-DOPA metabolism towards the COMT pathway, leading to the formation of 3-O-methyldopa (3-OMD).[4]

3-OMD itself has no therapeutic benefit and is associated with detrimental effects; it competes with L-DOPA for transport across the blood-brain barrier and has a significantly longer plasma half-life (approximately 15 hours) compared to L-DOPA (about 1 hour), leading to its accumulation.[4][5] This accumulation can reduce the bioavailability of L-DOPA in the brain and may contribute to the motor complications observed with long-term L-DOPA therapy.[6] Consequently, the inhibition of COMT has become a key therapeutic strategy to enhance the efficacy of L-DOPA treatment.[5]

COMT Isoforms and Kinetic Properties

COMT exists in two distinct isoforms, encoded by a single gene: a soluble, cytosolic form (S-COMT) and a membrane-bound form (MB-COMT).[3] S-COMT is the predominant isoform in most peripheral tissues, such as the liver and red blood cells, while MB-COMT is more prevalent in the central nervous system. The two isoforms exhibit different kinetic properties. Generally, S-COMT is considered a high-capacity, lower-affinity enzyme, whereas MB-COMT is a lower-capacity, higher-affinity enzyme, particularly for catecholamine neurotransmitters.

Data Presentation: Enzyme Kinetics

The following tables summarize the key quantitative data regarding the kinetics of human COMT isoforms with L-DOPA as the substrate and the pharmacokinetic impact of COMT inhibition.

| Table 1: Kinetic Parameters of Human COMT Isoforms for L-DOPA | ||

| Parameter | S-COMT | MB-COMT |

| Km (µM) | 1300 | 430 |

| Vmax (pmol/min/mg protein) | 1500 | 120 |

| Data sourced from Lotta, T., et al. (1995). Biochemistry, 34(13), 4202-4210. |

| Table 2: Impact of COMT Inhibitor (Entacapone) on L-DOPA and 3-OMD Pharmacokinetics | |

| Parameter | Effect of Entacapone Co-administration |

| L-DOPA Plasma Half-life (t½) | Prolonged |

| L-DOPA Area Under the Curve (AUC) | Increased |

| 3-O-Methyldopa (3-OMD) Plasma Levels | Significantly Decreased |

| Erythrocyte COMT Activity | Decreased by >35% |

| Data compiled from various clinical studies. |

Signaling and Metabolic Pathways

The metabolic fate of L-DOPA is determined by the interplay between two key enzymes: AADC and COMT. Understanding this pathway is fundamental to optimizing L-DOPA therapy.

The diagram above illustrates that when AADC is inhibited peripherally, more L-DOPA is available for methylation by COMT. The resulting 3-OMD then competes with L-DOPA for transport into the brain. COMT inhibitors block this methylation, thereby increasing the amount of L-DOPA that can enter the central nervous system to be converted to dopamine.

Experimental Protocols

Accurate measurement of COMT activity and the quantification of 3-OMD are essential for both preclinical research and clinical monitoring.

Protocol for Quantification of 3-O-Methyldopa in Human Plasma by HPLC-MS/MS

This protocol provides a robust method for measuring 3-OMD concentrations in plasma samples.

Objective: To accurately quantify the concentration of 3-O-methyldopa in human plasma.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Analytical column (e.g., C8 or C18, ~150 x 4.6 mm, 5 µm).[3]

-

Human plasma samples, stored at -80°C.

-

3-O-methyldopa standard.

-

Internal Standard (IS) (e.g., methyldopa (B1676449) or carbidopa).[3]

-

Acetonitrile (B52724) (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Formic acid (FA).

-

Perchloric acid.

-

Microcentrifuge tubes.

-

Vortex mixer and centrifuge.

Procedure:

-

Standard Curve and Quality Control (QC) Preparation:

-

Prepare a stock solution of 3-OMD in a suitable solvent (e.g., methanol).

-

Serially dilute the stock solution to create calibration standards in blank plasma, covering a linear range (e.g., 10-4000 ng/mL).[3]

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation): [3]

-

Thaw plasma samples, standards, and QCs on ice.

-

To a 200 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 700 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 3 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid.

-

Flow Rate: As appropriate for the column (e.g., 0.5-1.0 mL/min).

-

Gradient: Develop a suitable gradient to separate 3-OMD from the internal standard and other matrix components.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30-40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for 3-OMD and the IS.

-

Calculate the peak area ratio (3-OMD/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.

-

Determine the concentration of 3-OMD in the unknown samples from the calibration curve.

-

Protocol for In Vitro COMT Inhibition Assay

This protocol can be used to determine the inhibitory potential of test compounds on COMT activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COMT.

Materials:

-

Recombinant human S-COMT or tissue homogenate (e.g., rat liver) as an enzyme source.

-

L-DOPA (substrate).

-

S-adenosyl-L-methionine (SAM) (co-factor).

-

Magnesium Chloride (MgCl2).

-

Test inhibitor compound and vehicle control (e.g., DMSO).

-

Reaction buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

-

Stop solution (e.g., perchloric acid).

-

96-well plates, incubator, and plate reader (if using a colorimetric/fluorometric method) or HPLC system.

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in buffer containing MgCl2, SAM, and the COMT enzyme preparation.

-

In a 96-well plate, add the reaction mixture to each well.

-

-

Inhibitor Incubation:

-

Prepare serial dilutions of the test compound.

-

Add a small volume of the diluted test compound or vehicle control to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate, L-DOPA, to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes) during which the reaction is linear.

-

-

Reaction Termination and Product Quantification:

-

Stop the reaction by adding a stop solution (e.g., perchloric acid).

-

Quantify the amount of 3-OMD formed. This is typically done by transferring the mixture to an HPLC system for separation and detection as described in Protocol 4.1.

-

-

Data Analysis:

-

Calculate the percentage of COMT activity for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Conclusion

The formation of 3-O-methyldopa via COMT is a pivotal process in the pharmacology of L-DOPA. The accumulation of 3-OMD presents a significant challenge in the long-term treatment of Parkinson's disease, making COMT a critical target for therapeutic intervention. A thorough understanding of the enzyme's kinetics, the ability to accurately measure its activity, and the capacity to quantify its metabolic products are essential for the development of more effective COMT inhibitors and improved therapeutic strategies. The data and protocols provided in this guide offer a foundational resource for researchers and drug developers working to optimize dopamine replacement therapy and enhance the quality of life for patients with Parkinson's disease.

References

- 1. Catechol‐O‐methyltransferase and Its Inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regional brain kinetics of 6-fluoro-(beta-11C)-L-dopa and (beta-11C)-L-dopa following COMT inhibition. A study in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane bound catechol-O-methytransferase is the dominant isoform for dopamine metabolism in PC12 cells and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Importance of membrane-bound catechol-O-methyltransferase in L-DOPA metabolism: a pharmacokinetic study in two types of Comt gene modified mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. greenleafscientific.com [greenleafscientific.com]

Pharmacological Profile of 3-O-Methyl-DL-DOPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyl-DL-DOPA (3-OMD) is a major and pharmacologically significant metabolite of Levodopa (L-DOPA), the cornerstone therapy for Parkinson's disease. Formed through the action of catechol-O-methyltransferase (COMT), 3-OMD possesses a long plasma half-life, leading to its substantial accumulation in patients undergoing chronic L-DOPA treatment.[1][2] This accumulation is not benign; a growing body of evidence suggests that 3-OMD actively contributes to the motor complications and potential neurotoxic effects associated with long-term L-DOPA therapy.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its metabolic and mechanistic pathways.

Introduction

Levodopa's therapeutic efficacy in Parkinson's disease is predicated on its conversion to dopamine (B1211576) in the brain, thereby replenishing depleted stores. However, peripheral metabolism significantly limits L-DOPA's bioavailability. Co-administration with peripheral DOPA decarboxylase inhibitors (DDCIs) like carbidopa (B1219) or benserazide (B1668006) enhances L-DOPA's central availability but also shunts its metabolism towards O-methylation by COMT, leading to elevated levels of 3-OMD. Unlike its parent compound, 3-OMD offers no therapeutic benefit and is increasingly implicated in the adverse effects of L-DOPA therapy, including dyskinesia and "wearing-off" phenomena. Its pharmacological profile is characterized by its interaction with key transport systems and its impact on dopaminergic neurotransmission.

Mechanism of Action

The primary mechanisms through which this compound exerts its pharmacological effects are multifaceted and predominantly antagonistic to the therapeutic goals of L-DOPA therapy.

-

Competition for Blood-Brain Barrier Transport: 3-OMD competes with L-DOPA for transport across the blood-brain barrier (BBB) via the L-type amino acid transporter 1 (LAT1). This competition reduces the amount of L-DOPA entering the central nervous system, thereby diminishing its therapeutic efficacy.

-

Inhibition of Dopamine Uptake and Turnover: Preclinical studies have demonstrated that 3-OMD can inhibit the dopamine transporter (DAT), leading to decreased dopamine uptake in striatal membranes and PC12 cells. Furthermore, it has been shown to decrease the dopamine turnover rate in the rat striatum.

-

Neurotoxic Effects: In vitro studies suggest that 3-OMD can induce cytotoxic effects through the generation of oxidative stress and a decrease in mitochondrial membrane potential in neuronal cells. It may also potentiate the neurotoxicity of L-DOPA itself.

-

Behavioral Impairment: Intracerebroventricular administration of 3-OMD in rats has been shown to impair locomotor activity.

Pharmacokinetics

The pharmacokinetic profile of this compound is distinguished by its long elimination half-life compared to L-DOPA, leading to its accumulation with chronic L-DOPA administration.

| Parameter | Value | Species | Condition | Reference |

| Plasma Half-life (t½) | ~15 hours | Human | Chronic L-DOPA therapy | |

| Mean Average Concentration (Cavg) | 17.1 (± 4.99) µg/mL | Human | 16-hour jejunal infusion of Levodopa-Carbidopa intestinal gel | |

| Competition with L-DOPA for LAT1 Transporter | ||||

| Ki | 143 (121, 170) µM | Rat (RBE 4 cells) | Inhibition of L-DOPA uptake | |

| Ki | 93 (92, 95) µM | Rat (RBE 4B cells) | Inhibition of L-DOPA uptake | |

| IC50 | 642 (542, 759) µM | Rat (RBE 4 cells) | Inhibition of L-DOPA uptake in the presence of 250 µM L-DOPA | |

| IC50 | 482 (475, 489) µM | Rat (RBE 4B cells) | Inhibition of L-DOPA uptake in the presence of 250 µM L-DOPA |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's pharmacological profile.

Dopamine Transporter Uptake Assay in Rat Striatal Synaptosomes

This protocol is a representative method for assessing the inhibitory effect of 3-OMD on dopamine uptake.

-

Synaptosome Preparation: Striatal tissue from rats is homogenized in an ice-cold HEPES buffer (5 mM HEPES, 0.32 M sucrose, pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant is then centrifuged at 12,500 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Uptake Assay: Synaptosomes are resuspended in Krebs-Ringer buffer (KRB). Aliquots are incubated with varying concentrations of this compound for a specified period at 37°C. To initiate the uptake reaction, a mixture of unlabeled dopamine and [3H]dopamine is added.

-

Termination and Measurement: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold KRB to remove extracellular radioligand. The radioactivity retained on the filters, representing the amount of [3H]dopamine taken up by the synaptosomes, is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known dopamine transporter inhibitor (e.g., cocaine). Specific uptake is calculated by subtracting non-specific uptake from total uptake. IC50 values for 3-OMD are determined by non-linear regression analysis of the concentration-response curve.

Measurement of Dopamine Turnover in Rat Striatum

This protocol outlines a method to determine the rate of dopamine synthesis, release, and metabolism.

-

Animal Treatment: Rats are administered this compound via a chosen route (e.g., intracerebroventricular injection).

-

Tissue Collection and Preparation: At specified time points after treatment, animals are euthanized, and the striata are rapidly dissected and homogenized in a suitable buffer, typically containing an antioxidant to prevent catecholamine degradation.

-

Neurotransmitter and Metabolite Quantification: The levels of dopamine (DA) and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatal homogenates are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Turnover Calculation: The dopamine turnover rate is often expressed as the ratio of the concentration of metabolites to the concentration of dopamine (e.g., (DOPAC + HVA) / DA). A decrease in this ratio following 3-OMD administration indicates a reduction in dopamine turnover.

Spontaneous Locomotor Activity in Rats

This protocol describes a common method to assess the behavioral effects of 3-OMD.

-

Animal Acclimation: Rats are individually placed in an open-field arena and allowed to acclimate for a period before drug administration.

-

Drug Administration: this compound is administered to the animals (e.g., via intraperitoneal or intracerebroventricular injection).

-

Activity Monitoring: Immediately following administration, the locomotor activity of each rat is recorded for a set duration using an automated activity monitoring system. This system typically uses a grid of infrared beams to track the animal's movements.

-

Parameters Measured: Key parameters quantified include total distance traveled, number of movements, and time spent moving. A significant decrease in these parameters in the 3-OMD-treated group compared to a vehicle-treated control group indicates an impairment of locomotor activity.

Mitochondrial Membrane Potential Assay in PC12 Cells

This protocol is used to evaluate the effect of 3-OMD on mitochondrial health.

-

Cell Culture and Treatment: PC12 cells are cultured under standard conditions and then treated with various concentrations of this compound for a specified duration.

-

Fluorescent Dye Incubation: After treatment, the cells are incubated with a fluorescent cationic dye, such as tetramethylrhodamine (B1193902) methyl ester (TMRM) or a similar probe. This dye accumulates in the mitochondria in a membrane potential-dependent manner.

-

Fluorescence Measurement: The fluorescence intensity of the cells is measured using a fluorescence plate reader or by flow cytometry. A decrease in fluorescence intensity in 3-OMD-treated cells compared to untreated controls indicates a depolarization of the mitochondrial membrane potential.

Measurement of Oxidative Stress in PC12 Cells

This protocol assesses the potential of 3-OMD to induce oxidative stress.

-

Cell Culture and Treatment: PC12 cells are cultured and treated with this compound.

-

ROS Detection: To measure the generation of reactive oxygen species (ROS), cells are incubated with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). In the presence of ROS, H2DCFDA is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Fluorescence Quantification: The fluorescence intensity is measured using a fluorescence plate reader or flow cytometry. An increase in DCF fluorescence in 3-OMD-treated cells indicates an increase in intracellular ROS levels.

Visualizations

Metabolic Pathway of L-DOPA and Formation of this compound

Caption: Metabolic fate of L-DOPA, highlighting the formation of this compound via COMT.

Proposed Mechanism of this compound's Interference with L-DOPA Therapy

Caption: 3-OMD competes with L-DOPA at the BBB and inhibits dopamine uptake in the brain.

Experimental Workflow for Assessing 3-OMD-Induced Neurotoxicity

Caption: Workflow for evaluating the neurotoxic potential of this compound in vitro.

Conclusion

The pharmacological profile of this compound reveals it as a significant contributor to the challenges of long-term L-DOPA therapy in Parkinson's disease. Its accumulation, competitive inhibition of L-DOPA transport, and potential neurotoxic effects underscore the importance of strategies to mitigate its formation. The development of COMT inhibitors, which reduce the conversion of L-DOPA to 3-OMD, is a direct outcome of understanding the detrimental role of this metabolite. Further research into the precise molecular interactions of 3-OMD with neuronal systems will be crucial for refining existing therapeutic approaches and developing novel strategies to enhance the long-term efficacy and safety of L-DOPA treatment. This technical guide provides a foundational resource for researchers and clinicians working to optimize therapies for Parkinson's disease.

References

- 1. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 3. In-vivo measurement of LDOPA uptake, dopamine reserve and turnover in the rat brain using [18F]FDOPA PET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new method for the determination of L-dopa and 3-O-methyldopa in plasma and cerebrospinal fluid using gas chromatography and electron capture negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

3-O-Methyl-DL-DOPA: A Comprehensive Technical Guide on its Mechanism of Action in Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyl-DL-DOPA (3-OMD) is a major metabolite of the cornerstone Parkinson's disease medication, levodopa (B1675098). For decades, 3-OMD was considered an inert byproduct of levodopa metabolism. However, a growing body of evidence now indicates that this metabolite plays a significant, and often detrimental, role in the long-term efficacy and side effects of levodopa therapy. This technical guide provides an in-depth analysis of the mechanism of action of 3-OMD in the context of Parkinson's disease. It consolidates key findings on its pharmacokinetics, its interaction with the blood-brain barrier, its contribution to motor complications, and its potential neurotoxic effects. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Levodopa remains the most effective symptomatic treatment for Parkinson's disease (PD). However, its long-term administration is frequently complicated by the emergence of motor fluctuations and debilitating dyskinesias.[1] The peripheral metabolism of levodopa is a critical factor influencing its therapeutic window. When the primary metabolic pathway of levodopa via aromatic L-amino acid decarboxylase (AADC) is inhibited by co-administered drugs like carbidopa (B1219) or benserazide, a greater proportion of levodopa is shunted towards methylation by catechol-O-methyltransferase (COMT), leading to the formation of this compound (3-OMD).[2][3] Due to its significantly longer half-life compared to levodopa, 3-OMD accumulates to high concentrations in the plasma and cerebrospinal fluid of patients on chronic levodopa therapy.[2][3] This accumulation has been linked to a reduction in the therapeutic efficacy of levodopa and the exacerbation of its side effects. This guide will dissect the multifaceted mechanism of action of 3-OMD, providing a detailed overview of its physiological and pathological roles in Parkinson's disease.

Levodopa Metabolism and the Formation of this compound

The metabolic fate of exogenously administered levodopa is pivotal to its therapeutic action. The majority of levodopa is metabolized in the periphery, with only a small fraction reaching the brain. The two primary enzymes involved in this peripheral metabolism are AADC and COMT.

-

Aromatic L-Amino Acid Decarboxylase (AADC): This enzyme converts levodopa to dopamine. To prevent premature conversion in the periphery and reduce side effects, levodopa is almost always administered with an AADC inhibitor (e.g., carbidopa or benserazide).

-

Catechol-O-Methyltransferase (COMT): In the presence of an AADC inhibitor, the metabolic pathway of levodopa shifts towards O-methylation by COMT, resulting in the formation of 3-OMD. COMT is widely distributed throughout the body, including the gut, liver, and kidneys.

The consequence of this metabolic shunting is a significant increase in the circulating levels of 3-OMD.

Pharmacokinetics of this compound

The pharmacokinetic profile of 3-OMD is markedly different from that of levodopa, which is a key factor in its mechanism of action.

| Parameter | Levodopa (with AADC inhibitor) | This compound (3-OMD) | Reference(s) |